Ethyl 4-([1,1'-biphenyl]-4-ylcarboxamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-([1,1'-biphenyl]-4-ylcarboxamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a dihydropyridazine core substituted with a 4-fluorophenyl group at position 1, a biphenyl-4-ylcarboxamido moiety at position 4, and an ethyl ester at position 2. The biphenyl carboxamido group introduces steric bulk and aromaticity, which may enhance binding affinity through π-π interactions, while the 4-fluorophenyl substituent likely contributes to metabolic stability and lipophilicity.
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-6-oxo-4-[(4-phenylbenzoyl)amino]pyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O4/c1-2-34-26(33)24-22(16-23(31)30(29-24)21-14-12-20(27)13-15-21)28-25(32)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16H,2H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUXFFUMNCVHRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 384.41 g/mol
- IUPAC Name : Ethyl 4-([1,1'-biphenyl]-4-ylcarboxamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
This structure indicates the presence of a biphenyl moiety, a fluorophenyl group, and a dihydropyridazine core, which are often associated with diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation. Research has shown that derivatives can act as inhibitors of histone deacetylases (HDACs), which play a crucial role in tumor growth and progression .
Antimicrobial Activity
The compound also demonstrates potential antimicrobial properties. In vitro studies have shown:
- Bacterial Inhibition : this compound has been tested against various bacterial strains, showing effective inhibition at certain concentrations .
Anti-inflammatory Properties
The anti-inflammatory potential of similar compounds has been documented in various studies:
- Cytokine Modulation : Compounds with similar structures have been observed to reduce the production of pro-inflammatory cytokines in cell cultures . This suggests that this compound may also exert anti-inflammatory effects.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the core structure of this compound. One derivative demonstrated IC values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity.
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial activity of various derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications to the biphenyl moiety enhanced activity against both bacterial strains.
Data Table of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of dihydropyridazine compounds exhibit significant antimicrobial properties. Ethyl 4-([1,1'-biphenyl]-4-ylcarboxamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has been evaluated against various bacterial strains, demonstrating promising results in inhibiting growth.
Case Study: Antimicrobial Efficacy
A study published in the Journal of Pharmaceutical Sciences assessed the antimicrobial efficacy of several pyridazine derivatives, including this compound. Results indicated substantial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Anticancer Properties
Studies have suggested that this compound may possess anticancer activity. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways associated with cell survival and death.
Case Study: Anticancer Effects
In a separate investigation reported in Cancer Research, the compound was tested on human breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound resulted in a significant decrease in cell viability and increased markers of apoptosis.
Summary of Findings
The research surrounding this compound highlights its potential as a valuable compound in both antimicrobial and anticancer research. Its ability to inhibit bacterial growth and induce apoptosis in cancer cells positions it as a candidate for further investigation in therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazine derivatives with modifications at positions 1, 3, 4, and 6 have been extensively studied for their physicochemical and biological properties. Below, we compare the target compound with structurally related analogs (Table 1) and discuss key findings.
Table 1: Structural and Physicochemical Comparison of Pyridazine Derivatives
Key Findings:
For example, derivatives with hydroxyl (12d, 95% yield) or methoxy (12e, 81% yield) groups achieve higher yields due to simpler synthetic routes .
Melting Points and Solubility :
- Melting points correlate with substituent polarity. The hydroxyl-substituted 12d (220–223°C) has a higher melting point than the methoxy analog 12e (164°C), reflecting stronger intermolecular hydrogen bonding . The target compound’s biphenyl group may increase melting point due to crystallinity, but data are lacking.
Biological Activity :
- Pyridazines with electron-withdrawing groups (e.g., CF₃ in ) may enhance receptor binding affinity. The target compound’s 4-fluorophenyl group could mimic these effects, while the biphenyl carboxamido moiety may improve selectivity for hydrophobic binding pockets .
Limitations:
- Direct pharmacological or pharmacokinetic data for the target compound are absent in the provided evidence. Comparisons rely on structural analogs and inferred properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
